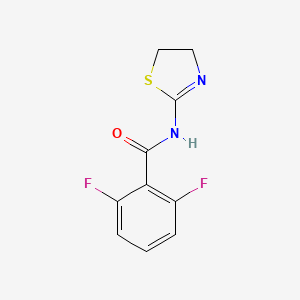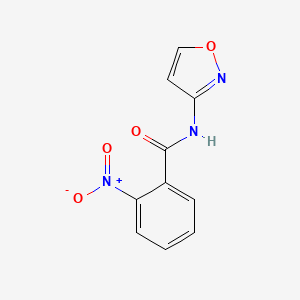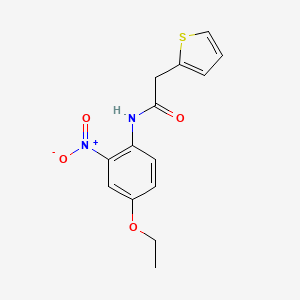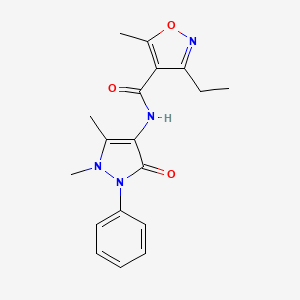![molecular formula C17H22Cl2N2O2 B4180261 1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B4180261.png)
1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(3-methoxybenzyl)piperazine
説明
1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(3-methoxybenzyl)piperazine, also known as DMCM, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a piperazine derivative that has been shown to have anxiolytic and sedative effects, making it a valuable tool in studying the mechanisms of anxiety and sleep disorders.
作用機序
1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(3-methoxybenzyl)piperazine acts as a positive allosteric modulator of the GABA-A receptor, which is the main inhibitory neurotransmitter receptor in the brain. By enhancing the activity of the GABA-A receptor, this compound increases the inhibitory tone of the brain, leading to reduced anxiety and sedation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. It increases the levels of GABA in the brain, as well as the activity of GABAergic neurons. It also decreases the levels of glutamate, which is the main excitatory neurotransmitter in the brain. This compound has been shown to have a biphasic effect on heart rate and blood pressure, initially causing an increase followed by a decrease.
実験室実験の利点と制限
1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(3-methoxybenzyl)piperazine has several advantages for use in lab experiments. It has a well-established mechanism of action and has been extensively studied in animal models. It is also relatively easy to administer and has a predictable dose-response relationship. However, this compound has some limitations, including its short half-life and potential for toxicity at high doses.
将来の方向性
There are several future directions for research on 1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(3-methoxybenzyl)piperazine. One area of interest is the development of new anxiolytic and sedative drugs that target the GABA-A receptor. Another direction is the study of the long-term effects of this compound on the brain and behavior, as well as its potential for addiction and abuse. Finally, this compound could be used as a tool to study the role of the GABAergic system in other neurological and psychiatric disorders, such as epilepsy and schizophrenia.
Conclusion:
This compound, or this compound, is a valuable tool in scientific research due to its anxiolytic and sedative effects. It acts as a positive allosteric modulator of the GABA-A receptor, leading to increased inhibition in the brain. This compound has several advantages for use in lab experiments, but also has some limitations. Future research on this compound could lead to the development of new drugs for anxiety and sleep disorders, as well as a better understanding of the GABAergic system in the brain.
科学的研究の応用
1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(3-methoxybenzyl)piperazine has been extensively studied for its anxiolytic and sedative effects in animal models. It has been shown to reduce anxiety-like behavior in rats and mice, as well as induce sedation and sleep in mice. This compound has also been used as a tool to study the mechanisms of action of other anxiolytic and sedative drugs, such as benzodiazepines.
特性
IUPAC Name |
(2,2-dichloro-1-methylcyclopropyl)-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22Cl2N2O2/c1-16(12-17(16,18)19)15(22)21-8-6-20(7-9-21)11-13-4-3-5-14(10-13)23-2/h3-5,10H,6-9,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXKIKCYGUCCTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Cl)Cl)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 4-methyl-2-[(2-phenylbutanoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4180187.png)
![1-{4-[4-(2-methyl-3-furoyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4180197.png)

![2,2-dichloro-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-1-methylcyclopropanecarboxamide](/img/structure/B4180205.png)
![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]hexanamide](/img/structure/B4180213.png)
![8-(2-phenylbutanoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4180220.png)

![N-[4-(4-morpholinylcarbonyl)phenyl]-2-phenyl-2-(phenylthio)acetamide](/img/structure/B4180239.png)
![2-phenyl-2-(phenylthio)-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4180248.png)
![N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4180251.png)


![N-[1-(tetrahydro-2-furanyl)ethyl]-4-biphenylcarboxamide](/img/structure/B4180263.png)